Boc-D-FMK

描述

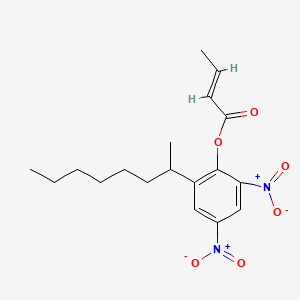

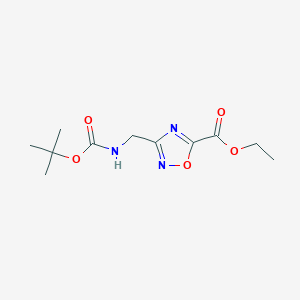

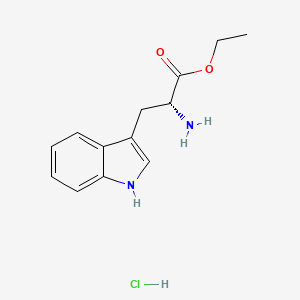

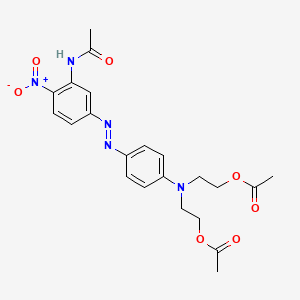

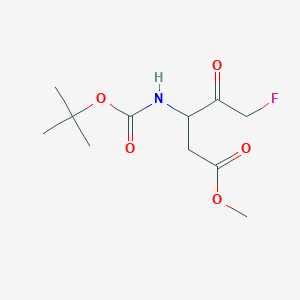

Boc-D-FMK is a cell-permeable, irreversible, and broad-spectrum caspase inhibitor . It is known to inhibit apoptosis stimulated by TNF-α . The compound is synthetic and is used as a chemical intermediate for drug synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C11H18FNO5 . Its molecular weight is 263.26 .Chemical Reactions Analysis

This compound contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor .Physical and Chemical Properties Analysis

This compound is a solid at temperatures below 31.2°C and a liquid at temperatures above 31.2°C . It is soluble in DMSO to 20 mM . The compound is light yellow to yellow in color .Relevant Papers Several papers have been published on this compound. For instance, a paper published in the Journal of Experimental & Clinical Cancer Research in 2023 , and another in Analytical Chemistry in 2017 . More specific details about these papers were not available in the search results.

科学研究应用

肝细胞凋亡和存活率

Boc-D-FMK,一种caspase抑制剂,已被研究其对大鼠胆管结扎后肝细胞凋亡和存活率的影响。有研究表明,this compound可以阻断多种caspase的处理,在特定条件下可能有助于减少肝细胞凋亡和提高存活率 (Sheen-Chen et al., 2008)。

固相肽合成

This compound在固相肽合成(SPPS)中发挥作用。使用Boc化学的方案的特征是使用二甲基甲酰胺(DMF)等溶剂来维持肽-树脂的溶剂化,确保有效的肽合成 (Alewood et al., 1997)。

神经保护和轴突再生

对新生大鼠脊髓运动神经元的研究表明,this compound可以促进长期的神经保护作用,并有助于轴突再生到周围神经移植体中,从而促进先前神经支配的目标肌肉再支配 (Chan et al., 2003)。

caspase非依赖性细胞死亡

对活化的外周人T淋巴细胞的研究表明,this compound与其他caspase抑制剂一起影响某些刺激诱导的凋亡。这突出了其在研究caspase非依赖性细胞死亡途径中的潜在作用 (Déas et al., 1998)。

颗粒诱导的骨质溶解

在小鼠模型中,this compound被用来探索其对颗粒诱导的骨质溶解的影响,颗粒诱导的骨质溶解是关节置换术后无菌性松动的主要原因。研究表明,用this compound抑制凋亡可以显著减少颗粒诱导的骨质溶解,表明其在该领域的治疗潜力 (Landgraeber et al., 2009)。

Fmoc三肽水凝胶化和自组装

This compound也与Fmoc三肽的自组装和水凝胶化性质的研究有关。这些含N(epsilon)-叔丁氧羰基(Boc)保护赖氨酸的三肽在设计具有不同物理性质的水凝胶方面显示出巨大的潜力,在生物医学应用中是有益的 (Cheng et al., 2010)。

中性粒细胞凋亡

在一项专注于中性粒细胞凋亡的研究中,this compound被用来了解肿瘤坏死因子-α诱导的中性粒细胞细胞死亡机制。这项研究有助于更广泛地了解凋亡中caspase依赖性和非依赖性途径 (Cowburn et al., 2005)。

神经母细胞瘤中凋亡/坏死诱导

涉及合成类视黄醇N-(4-羟苯基)视黄酰胺对神经母细胞瘤细胞系的研究使用this compound来分析细胞死亡机制,特别是关注凋亡和坏死的诱导。这项工作有助于开发p53非依赖性化学治疗方法 (Maurer et al., 1999)。

Fmoc/Boc/Cbz保护的-β-氨基醇合成

This compound在Fmoc/Boc/Cbz保护的-β-氨基醇的合成中得到应用。这种方法以其简单、高效和无外消旋为特点,使其适用于各种应用 (Lalithamba & Sureshbabu, 2010)。

天然化学连接

This compound在天然化学连接中的应用,特别是在合成赤藓酸-N-Boc-β-巯基-1-苯丙氨酸中,显示了其在肽合成中的重要性以及其在创建更复杂的肽结构中的潜力 (Crich & Banerjee, 2007)。

白血病细胞中的细胞周期蛋白依赖性激酶抑制

This compound被用于一项研究中,探讨黄酮类化合物,一种细胞周期蛋白依赖性激酶抑制剂,对白血病细胞的影响。该研究有助于了解这些抑制剂如何通过线粒体途径诱导凋亡 (Decker et al., 2001)。

间变性大细胞淋巴瘤中caspase-3激活

在一项关于间变性大细胞淋巴瘤(ALCL)的研究中,this compound被用来研究多柔比星处理后caspase-3激活在肿瘤细胞死亡中的作用。这项研究有助于了解癌细胞中的凋亡机制 (Drakos et al., 2004)。

芯片上的大脑生物技术

This compound与芯片上的大脑(BoC)生物技术相关,该领域结合细胞生物学和微流体学,在体外复制大脑结构和功能。电生理技术是研究大脑活动的核心,在这个领域至关重要,而this compound为所采用的研究方法做出了贡献 (Forró et al., 2021)。

肽核酸单体

This compound用于合成Fmoc/Boc保护的肽核酸单体。这种合成方法以其便利性和效率而著称,尤其是在固相合成中,这对于推进核酸识别技术至关重要 (Browne et al., 2012)。

肽合成中的差向异构化

研究表明,this compound参与了固相肽合成中某些氨基酸偶联过程中的差向异构化过程。了解这一过程对于改进合成技术和减少不必要的副反应至关重要

作用机制

属性

IUPAC Name |

methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOOUCRHWJYCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940205 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187389-53-3 | |

| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

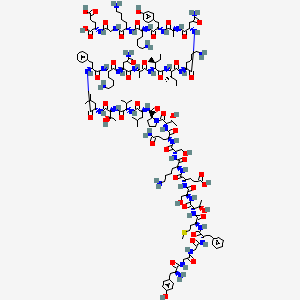

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。